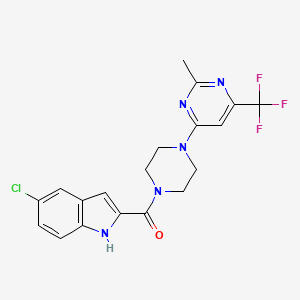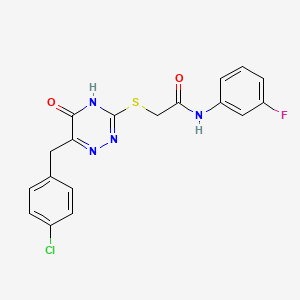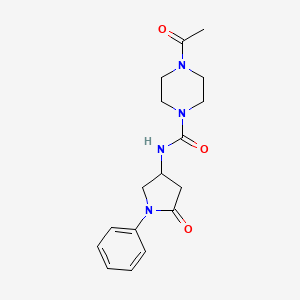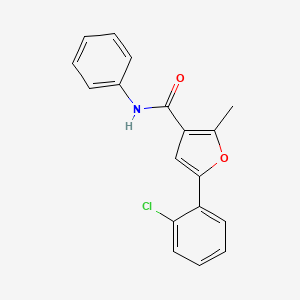
5-(2-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide, also known as CDM-1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has shown promise as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. In Additionally, we will list future directions for research on this compound.
科学的研究の応用
Antitumor Applications
- Antitumor Agents Synthesis : The synthesis of novel compounds with potential antitumor activity has been a significant area of research. For example, Stevens et al. (1984) explored the antitumor properties of imidazotetrazines, highlighting the broad-spectrum antitumor activity of certain derivatives. These compounds demonstrate curative activity against leukemia and suggest a prodrug modification mechanism (Stevens et al., 1984). Additionally, Uddin et al. (2020) synthesized Schiff bases with observed anticancer activity against cancer cell lines, emphasizing the potential for developing potent cancer therapies (Uddin et al., 2020).
Antimicrobial Applications
- Antimicrobial Activity : The development of compounds with antimicrobial properties has been another area of focus. Limban et al. (2011) synthesized and characterized new thiourea derivatives, demonstrating significant antipathogenic activity against bacterial strains, notably Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011). Zítko et al. (2013) explored the antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides, finding several derivatives with significant activity against Mycobacterium tuberculosis (Zítko et al., 2013).
Materials Science
- Polyamide Synthesis : In materials science, the synthesis of aromatic polyamides incorporating specific structural units has been researched. Hsiao et al. (1999) prepared polyamides containing polyalicyclic cardo units, revealing their potential for creating materials with high thermal stability and solubility in polar solvents (Hsiao et al., 1999).
特性
IUPAC Name |
5-(2-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-12-15(18(21)20-13-7-3-2-4-8-13)11-17(22-12)14-9-5-6-10-16(14)19/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVQYDCZPBLONZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2846474.png)
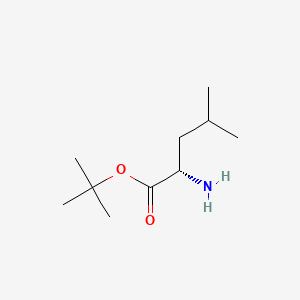
![1-((1,3-dioxolan-2-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2846478.png)
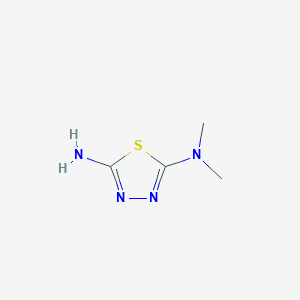
![4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2846481.png)
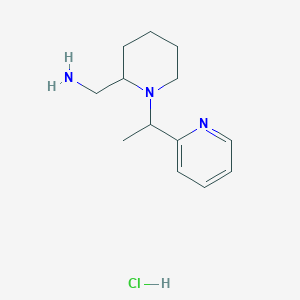
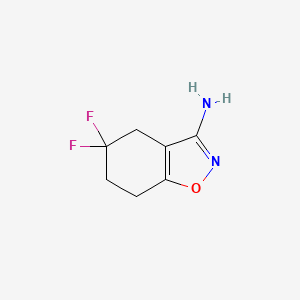
![2-(3-Hydroxypropyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2846486.png)
![N-[2-Hydroxy-1-[2-(trifluoromethyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2846489.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-nitrobenzoate](/img/structure/B2846492.png)
